molecular formula C6H7BrN2O B1291706 5-Bromo-3-methoxypyridin-2-amine CAS No. 42409-58-5

5-Bromo-3-methoxypyridin-2-amine

Cat. No. B1291706
CAS RN: 42409-58-5
M. Wt: 203.04 g/mol
InChI Key: NFBIWMFMHLPVLT-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypyridin-2-amine is a chemical compound that is part of a broader class of brominated and methoxylated pyridines. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The presence of the bromo and methoxy groups on the pyridine ring can influence the reactivity of the compound and enable various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-3-methoxypyridin-2-amine often involves halogenation, methoxylation, and amination steps. For instance, the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, followed by selective methoxylation and bromination steps, and finally amination to introduce the methylamino group . Similarly, the synthesis of 5-bromo-2,2'-bipyridines was performed using Stille coupling and reductive symmetric coupling methods, demonstrating the versatility of brominated pyridines in cross-coupling reactions . These synthetic strategies highlight the importance of controlling reaction conditions to achieve regioselectivity and high yields.

Molecular Structure Analysis

The molecular structure of brominated and methoxylated pyridines is characterized by the presence of electron-withdrawing and electron-donating groups, which can influence the electronic properties of the molecule. Single crystal X-ray diffraction and 2D NMR experiments are often used to unambiguously determine the structure of the synthesized compounds . The presence of the bromo group makes these compounds suitable for further functionalization through various cross-coupling reactions.

Chemical Reactions Analysis

Brominated pyridines, such as 5-Bromo-3-methoxypyridin-2-amine, can undergo a variety of chemical reactions. They are particularly useful in nucleophilic substitution reactions due to the leaving group ability of the bromine atom. For example, the amination of bromo-derivatives of pyridines can lead to the formation of amino-pyridines, which are valuable intermediates in pharmaceutical chemistry . Additionally, the methoxy group can participate in reactions as a directing group, influencing the site-selectivity of further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methoxypyridin-2-amine and related compounds are influenced by their functional groups. The bromo group increases the density and polarizability of the molecule, which can affect its boiling point, solubility, and reactivity. The methoxy group, being an electron-donating group, can stabilize the pyridine ring through resonance, potentially affecting the acidity of the adjacent nitrogen atom. These properties are crucial for the solubility and stability of the compound in various solvents, which is important for its application in chemical synthesis and pharmaceutical development .

Scientific Research Applications

Catalytic Amination

5-Bromo-3-methoxypyridin-2-amine plays a significant role in catalytic amination processes. For instance, the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex predominantly yields aminopyridine products. This process demonstrates high efficiency and chemoselectivity, making it valuable in organic synthesis (Ji, Li, & Bunnelle, 2003).

Synthesis of Bicyclic δ-Lactams

5-Bromo-3-methoxypyridin-2-amine is utilized in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are subsequently applied in synthesizing bicyclic δ-lactams. These compounds have potential applications in various fields, including pharmaceuticals (Sośnicki, 2009).

Amination Reactions Involving Pyridyne Intermediates

The compound is involved in amination reactions where pyridyne intermediates are likely formed. This aspect of its reactivity is important for understanding reaction mechanisms in organic chemistry (Pieterse & Hertog, 2010).

Chemoselective Functionalization

Research demonstrates the chemoselective functionalization of halopyridines, including 5-Bromo-3-methoxypyridin-2-amine. These studies are crucial for selective synthesis processes in medicinal chemistry and drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Pyrroles

The compound is used in synthesizing a series of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. Such synthetic methods are significant for developing novel compounds with potential applications in various fields (Zanatta et al., 2021).

Large-Scale Production

5-Bromo-3-methoxypyridin-2-amine is also significant in large-scale production processes. For example, its transformation from the corresponding amine via hydrogen peroxide oxidation demonstrates its role in industrial-scale chemical synthesis (Agosti et al., 2017).

Protonation and Hydrogen Bonding Studies

Its derivatives are used in the study of protonation sites and hydrogen bonding, which is crucial for understanding molecular interactions and properties (Böck et al., 2021).

Copper-Catalyzed Amination

The compound plays a role in copper-catalyzed amination of aryl halides, a process important in the synthesis of various organic compounds (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H317, H318, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

5-bromo-3-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBIWMFMHLPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624122
Record name 5-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxypyridin-2-amine

CAS RN

42409-58-5
Record name 5-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxypyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wang, J Cai, H Hu, L Li, C Sun, M Ji - Research on Chemical …, 2014 - Springer
… However, when the 3-position of the pyridine ring was substituted by the methoxy group, an amide C–N bond cleavage product, 5-bromo-3-methoxypyridin-2-amine (2a), instead of the …
Number of citations: 1 link.springer.com
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
… Alkylation of 2S,6R-2,6-dimethylmorpholine was followed by Suzuki coupling with the boronate (9), which was prepared in three steps from 5-bromo-3-methoxypyridin-2-amine. …
Number of citations: 5 www.tandfonline.com
R Ayothiraman, D Bandaru… - … Process Research & …, 2019 - ACS Publications
… To a clean 60 L glass reactor, 2-propanol (21 L) and 5-bromo-3-methoxypyridin-2-amine (3.0 kg, 14.8 mol, 1.0 equiv) were sequentially added at 20–35 C under a nitrogen atmosphere. …
Number of citations: 7 pubs.acs.org

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